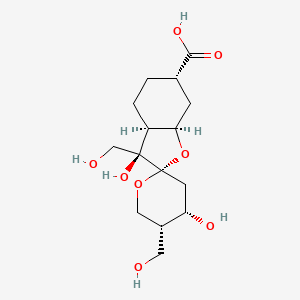

Phyllaemblic acid C

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H24O8 |

|---|---|

Molecular Weight |

332.35 g/mol |

IUPAC Name |

(2S,3R,3aS,4'S,5'R,6S,7aR)-3,4'-dihydroxy-3,5'-bis(hydroxymethyl)spiro[3a,4,5,6,7,7a-hexahydro-1-benzofuran-2,2'-oxane]-6-carboxylic acid |

InChI |

InChI=1S/C15H24O8/c16-5-9-6-22-15(4-11(9)18)14(21,7-17)10-2-1-8(13(19)20)3-12(10)23-15/h8-12,16-18,21H,1-7H2,(H,19,20)/t8-,9+,10-,11-,12+,14-,15-/m0/s1 |

InChI Key |

VUTLIYHSSWEGDL-KBIHYEQISA-N |

Isomeric SMILES |

C1C[C@H]2[C@@H](C[C@H]1C(=O)O)O[C@]3([C@@]2(CO)O)C[C@@H]([C@@H](CO3)CO)O |

Canonical SMILES |

C1CC2C(CC1C(=O)O)OC3(C2(CO)O)CC(C(CO3)CO)O |

Synonyms |

phyllaemblic acid C |

Origin of Product |

United States |

Natural Occurrence, Isolation, and Structural Elucidation of Phyllaemblic Acid C

Proposed Biosynthetic Pathways and Precursor Identification for Phyllaemblic Acid C and Related Norbisabolanes

This compound is classified as a norbisabolane sesquiterpenoid. nih.gov The "nor-" prefix indicates that it is derived from a parent sesquiterpene structure through the loss of one or more carbon atoms. The biosynthesis of all sesquiterpenoids, and by extension nor-sesquiterpenoids, originates from a common precursor: farnesyl diphosphate (B83284) (FPP). nih.govnih.govontosight.ai

The proposed biosynthetic pathway for this compound and other related norbisabolanes is believed to proceed through several key stages:

Formation of the Bisabolane (B3257923) Skeleton: The pathway is initiated by the enzyme-catalyzed cyclization of the linear C15 precursor, farnesyl diphosphate (FPP). nih.gov This complex cyclization cascade, mediated by a specific sesquiterpene synthase, leads to the formation of a bisabolyl cation intermediate, which is then further processed to establish the characteristic bisabolane carbon skeleton. acs.org

Oxidative Modifications: Following the initial cyclization, the bisabolane intermediate undergoes a series of extensive oxidative modifications. These reactions, catalyzed by various enzymes such as cytochromes P450, introduce multiple hydroxyl and carbonyl functional groups onto the sesquiterpene scaffold. This high degree of oxygenation is a defining feature of phyllaemblic acid and its analogues. nih.gov

Formation of the Norbisabolane Core: A crucial step in the biosynthesis of this compound is the oxidative cleavage of the C3 side chain from the C15 bisabolane skeleton. This degradation reaction results in the loss of three carbon atoms, yielding the C12 norbisabolane framework.

Precursor to More Complex Structures: Phyllaemblic acid and its glycosides are themselves considered to be biosynthetic precursors to even more complex natural products. researchgate.net Specifically, they are predicted to be the precursors for the biosynthesis of breynins and epibreynins, which are unique sulfur-containing spiroketal glycosides found in plants of the Breynia genus. beilstein-journals.orgresearchgate.net This suggests that the norbisabolane skeleton of phyllaemblic acid can be further modified and combined with sulfur-containing moieties in subsequent biosynthetic steps.

The entire process, from the linear FPP to the highly functionalized and structurally complex this compound, highlights the remarkable efficiency and specificity of enzymatic catalysis in generating molecular diversity in nature.

Chemical Synthesis and Derivatization of Phyllaemblic Acid C and Analogs

Challenges and Progress Towards the Total Synthesis of Phyllaemblic Acid C

To date, a total synthesis of this compound has not been reported, underscoring the significant synthetic hurdles posed by its complex structure. bham.ac.uk Key challenges include the construction of the densely functionalized cyclohexane (B81311) core and the stereocontrolled formation of the spirocyclic acetal (B89532).

A pivotal challenge in the synthesis of this compound lies in the construction of its 6,5-spirocyclic acetal cis-fused to a functionalized cyclohexane ring. bham.ac.uk Research groups have explored various strategies to assemble this core structure with high stereoselectivity. One promising approach involves the use of α,α'-annelation reactions of 1,3-dioxan-5-ones. bham.ac.uk This method allows for the creation of complex cyclic systems with excellent stereocontrol from relatively simple starting materials. bham.ac.uk The pyrrolidine (B122466) enamines derived from 1,3-dioxan-5-ones have been shown to react with methyl α-(bromomethyl)acrylate to yield bridged 2,4-dioxabicyclo[3.3.1]nonane ring systems with complete stereocontrol. nih.gov The stereochemical outcomes are rationalized by steric and stereoelectronic interactions in the intermediate boat-like conformations of the 1,3-dioxane (B1201747) ring. nih.gov

The introduction of the side chain at the C1 position of the cyclohexane ring with the correct stereochemistry is another critical step. Various carbon-carbon bond-forming reactions have been investigated to address this. For instance, in model systems, both Horner-Wadsworth-Emmons olefination and acetylide addition have been explored to introduce the right-hand side fragment. bham.ac.uk While both methods successfully formed a C-C bond, only the acetylide addition route provided the desired stereoselectivity. bham.ac.uk However, a significant obstacle in the synthetic route is the limited reactivity of a key ketone intermediate within the bicyclic system towards nucleophilic addition. bham.ac.uk To overcome this, strategies such as preparing a less hindered methylene-bridged acetal have been attempted to enhance the ketone's reactivity. bham.ac.uk

The synthetic strategies developed for structurally related natural products, such as breynolide, phyllanthocin, and the glochicoccins, provide valuable insights for the total synthesis of this compound. bham.ac.ukacs.org These compounds share the spirocyclic acetal moiety and a highly oxygenated cyclohexane or related heterocyclic core. For example, the synthesis of breynolide has involved the dihydroxylation of an exo-cyclic alkene with complete stereocontrol, a strategy that could potentially be applied to install the necessary oxygen functionalities in the this compound framework. acs.org Furthermore, the α,α'-annelation reaction of 1,3-dioxan-5-ones has been successfully used to prepare the stereochemical array found in the highly oxygenated cyclohexane ring of glochicoccins B and D. nih.gov The study of these related syntheses offers a playbook of potential reactions and strategies to navigate the complexities of the this compound structure.

Semi-Synthetic Modifications and Analog Generation from Natural Precursors

Given the formidable challenges associated with the total synthesis of this compound, a more practical approach to obtaining this compound and its analogs for biological evaluation is through the semi-synthetic modification of naturally occurring precursors. The roots of Phyllanthus emblica and related species are a rich source of norbisabolane sesquiterpenoids, including this compound itself, its glycosides (phyllaemblicins), and other related structures. acs.orgresearchgate.netnih.gov

These natural products offer a variety of functional groups, such as carboxylic acids, hydroxyl groups, and glycosidic linkages, that are amenable to chemical modification. For instance, the carboxylic acid moiety can be esterified or converted to amides to explore the impact of this group on biological activity. The hydroxyl groups can be acylated or alkylated to probe their role in receptor binding. Furthermore, the glycosidic linkages of the phyllaemblicins can be selectively hydrolyzed to yield the aglycone, Phyllaemblic acid, which can then be further derivatized. nih.gov While specific reports on the semi-synthesis of this compound derivatives are limited, the general principles of natural product derivatization suggest a fertile ground for generating a library of analogs for structure-activity relationship studies. mdpi.com

Rational Design and Synthesis of Novel Derivatives for Structure-Activity Relationship (SAR) Studies

The discovery of a range of naturally occurring analogs of this compound with varying biological activities provides a strong impetus for the rational design and synthesis of novel derivatives for detailed Structure-Activity Relationship (SAR) studies. acs.orgnih.gov For example, Phyllaemblicins B and C have demonstrated antitumor and antiviral activities, while other analogs have shown potential anti-inflammatory or anti-hepatitis B virus (HBV) activities. nih.govnih.govscience.gov

A systematic exploration of the chemical space around the this compound scaffold could lead to the identification of compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. Rational design strategies could focus on several key areas:

Modification of the Carboxylic Acid: Converting the carboxylic acid to a variety of esters, amides, and other bioisosteres can modulate the compound's polarity, cell permeability, and interaction with target proteins.

Derivatization of Hydroxyl Groups: The multiple hydroxyl groups on the cyclohexane ring and the side chain are prime targets for modification. Their selective protection, acylation, or conversion to ethers could reveal their importance for biological activity.

Alteration of the Side Chain: The length, branching, and functionalization of the C1 side chain can be systematically varied to probe the binding pocket of potential biological targets.

By combining the insights gained from the biological evaluation of natural analogs with computational modeling and targeted synthesis, it should be possible to develop a comprehensive SAR for the phyllaemblic acid class of compounds, ultimately paving the way for the development of new therapeutic agents.

Pre Clinical Biological Activities and Mechanistic Investigations of Phyllaemblic Acid C

In Vitro Pharmacological Evaluations

The following subsections detail the in vitro pharmacological studies related to Phyllaemblic acid C. It is important to note that specific data for this compound are not available in all areas.

There is currently no specific in vitro research available that investigates the direct effects of isolated this compound on cellular signaling pathways such as autophagy or apoptosis. While extracts of Phyllanthus emblica have been shown to influence these processes, the specific contribution of this compound to these effects has not been elucidated. nih.gov

Table 1: In Vitro Studies on the Modulation of Cellular Signaling Pathways by this compound

| Assay/Model | Cell Line | Key Findings |

|---|---|---|

| Autophagy Induction | Not Applicable | No data available |

| Apoptosis Regulation | Not Applicable | No data available |

Specific in vitro studies on the inhibitory or activatory effects of isolated this compound on enzymes such as cyclooxygenase-2 (COX-2) or nitric oxide (NO) synthase are not available in the current scientific literature. The anti-inflammatory properties observed in Phyllanthus emblica extracts, which include the inhibition of NO production and COX-2, have not been specifically attributed to this compound. researchgate.netmdpi.com

Table 2: Enzymatic Inhibition and Activation Studies of this compound

| Enzyme | Assay Type | Result (e.g., IC50) |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | Inhibition Assay | No data available |

| Nitric Oxide Synthase (NOS) | Inhibition Assay | No data available |

While various extracts of Phyllanthus emblica demonstrate significant antioxidant activity through mechanisms like DPPH radical scavenging and inhibition of lipid peroxidation, there are no specific studies that have evaluated the antioxidant capacity of isolated this compound. researchgate.nettjnpr.org Therefore, no quantitative data, such as IC50 values for DPPH scavenging or lipid peroxidation inhibition, can be provided for this specific compound.

Table 3: Antioxidant Capacity Assessment of this compound

| Antioxidant Assay | Method | Result |

|---|---|---|

| Free Radical Scavenging | DPPH Assay | No data available |

| Lipid Peroxidation | Thiobarbituric Acid Reactive Substances (TBARS) Assay | No data available |

The scientific literature contains reports on the antimicrobial and antiviral properties of "phyllaemblic compounds" or extracts from Phyllanthus emblica. phytojournal.comafjbs.com However, specific antimicrobial or antiviral activity profiling data for the isolated this compound against a range of pathogens is not currently available.

Table 4: Antimicrobial and Antiviral Activity Profile of this compound

| Organism/Virus | Assay Type | Result (e.g., MIC, IC50) |

|---|---|---|

| Escherichia coli | Broth microdilution | No data available |

| Staphylococcus aureus | Broth microdilution | No data available |

| Candida albicans | Broth microdilution | No data available |

| Coxsackievirus | Cytopathic effect inhibitory assay | No data available |

| Herpes Simplex Virus | Plaque reduction assay | No data available |

There is a lack of specific in vitro studies investigating the effects of isolated this compound on anti-inflammatory responses in cellular models. Research on Phyllanthus emblica extracts has shown inhibition of pro-inflammatory cytokine production, but the role of this compound in these activities has not been individually assessed. researchgate.netontosight.ai

Table 5: Anti-inflammatory Responses of this compound in Cellular Models

| Cellular Model | Assay | Key Findings |

|---|---|---|

| Macrophages (e.g., RAW 264.7) | Cytokine Production (e.g., TNF-α, IL-6) | No data available |

| Neutrophils | Leukocyte Migration Assay | No data available |

Specific in vitro studies on the neuroprotective effects of isolated this compound in neural cell lines are not available. While extracts of Phyllanthus emblica have demonstrated protective effects in models such as hydrogen peroxide-induced damage in PC12 cells, the specific contribution of this compound to this neuroprotection is unknown. mdpi.comtjnpr.org

Table 6: Neuroprotective Effects of this compound in Neural Cell Lines

| Neural Cell Line | Insult/Model | Key Findings |

|---|---|---|

| PC12 | Oxidative Stress | No data available |

| SH-SY5Y | Neurotoxin-induced damage | No data available |

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. These investigations typically involve synthesizing and testing a series of analogues to identify key structural motifs responsible for potency and selectivity.

A review of the current scientific literature reveals no specific SAR studies have been published for this compound. While the absolute stereochemistry of the compound has been established, research has not yet progressed to the stage of modifying its structure to explore how changes affect its biological interactions. nih.gov Such studies would be invaluable for optimizing its potential therapeutic properties.

Elucidation of Molecular Targets and Ligand-Receptor Interactions

While in vivo and SAR data are scarce, the molecular interactions of this compound have been explored through computational in silico studies. These molecular docking simulations provide theoretical insights into the compound's potential to bind to specific biological targets.

Several studies have investigated this compound as part of screening libraries of natural compounds against the main protease (Mpro) of the SARS-CoV-2 virus, a critical enzyme for viral replication. nih.govresearchgate.netscribd.com These studies consistently identified this compound as a compound with a notable binding affinity for the enzyme's active site.

The docking analyses predicted that this compound fits within the substrate-binding cleft of the Mpro. The interaction is stabilized by a network of molecular bonds. For instance, one study identified hydrogen bonds forming with the side chain of the H41 residue and the backbone of the D187 residue of the protease. scribd.com Another analysis highlighted interactions with a series of amino acid residues including H163, M165, E166, L167, Q189, and A191. scribd.com The calculated binding energy from these simulations suggests a strong and stable interaction.

| Parameter | Reported Value | Interacting Residues Identified | Reference |

|---|---|---|---|

| Binding Energy (ΔG bind) | -11.98 kcal/mol | Not specified | nih.gov |

| Binding Affinity | -6.04 kcal/mol | H41, T26, D187, H163, M165, E166, L167, Q189, A191 | nih.govscribd.com |

These computational findings, while theoretical, provide a valuable foundation for future experimental research. They suggest that this compound has the potential to interact with specific protein targets and warrant further in vitro and in vivo validation to confirm these interactions and their biological consequences.

Pre Clinical Pharmacokinetics and Metabolism of Phyllaemblic Acid C

In Vitro Metabolic Stability Assessments in Hepatic Microsomes and Hepatocytes from Animal Species

To predict how Phyllaemblic acid C might be metabolized in the body, its stability would first be evaluated using in vitro systems. thermofisher.comspringernature.com These experiments typically involve incubating the compound with liver microsomes or hepatocytes from various animal species commonly used in preclinical studies, such as rats, mice, and dogs. researchgate.netnih.gov Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s, which are responsible for Phase I metabolism. researchgate.net Hepatocytes, being intact liver cells, provide a more complete picture by including both Phase I and Phase II metabolic pathways. thermofisher.com

The rate at which this compound disappears over time in these systems would be measured, usually by liquid chromatography-mass spectrometry (LC-MS). springernature.com This data would allow for the calculation of key parameters like the metabolic half-life (t½) and intrinsic clearance (CLint). thermofisher.com These values help in classifying the compound's metabolic lability and can be used to predict its hepatic clearance in vivo. nih.gov Comparing the metabolic rates across different animal species can also provide insights into potential interspecies differences in metabolism.

A hypothetical data table for such an assessment is presented below to illustrate how findings would be reported.

Table 1: Illustrative In Vitro Metabolic Stability of this compound

| Species | Test System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) |

|---|---|---|---|

| Rat | Liver Microsomes | Data not available | Data not available |

| Mouse | Liver Microsomes | Data not available | Data not available |

| Dog | Liver Microsomes | Data not available | Data not available |

| Rat | Hepatocytes | Data not available | Data not available |

| Mouse | Hepatocytes | Data not available | Data not available |

Absorption, Distribution, and Excretion (ADE) Studies in Animal Models

Following in vitro assessments, the absorption, distribution, and excretion (ADE) of this compound would be investigated in animal models. taylorfrancis.com These studies are crucial for understanding the journey of the compound through the body. merckvetmanual.com Typically, a radiolabeled version of this compound would be administered to animals, and the levels of radioactivity would be tracked in various biological samples over time. nih.gov

Absorption: This part of the study would determine how well this compound is absorbed into the bloodstream after administration through different routes, such as oral and intravenous. merckvetmanual.com

Distribution: This involves examining which tissues and organs the compound and its metabolites travel to after absorption. merckvetmanual.com This information is vital for identifying potential target organs for efficacy and toxicity.

Excretion: This component of the study identifies the primary routes through which the compound and its byproducts are eliminated from the body, such as through urine or feces. nih.gov

Metabolite Identification and Characterization in Animal Biological Matrices

A critical aspect of preclinical pharmacokinetics is the identification and characterization of metabolites. nih.gov Biological matrices such as plasma, urine, and feces from animal ADE studies would be analyzed to determine the chemical structures of the metabolic products of this compound. rsc.org This process helps in understanding the metabolic pathways the compound undergoes and whether any of the metabolites are pharmacologically active or potentially toxic. nih.gov

Bioavailability Determination in Pre-clinical Animal Systems

Bioavailability studies are conducted to determine the fraction of an administered dose of this compound that reaches the systemic circulation in an unchanged form. semanticscholar.org This is typically assessed by comparing the plasma concentration-time profiles of the compound after intravenous and oral administration in animal models. nih.gov Low oral bioavailability could indicate poor absorption or significant first-pass metabolism in the liver. rsc.org

Below is an example of how bioavailability data for this compound in different animal models might be presented.

Table 2: Illustrative Bioavailability of this compound in Preclinical Species

| Animal Model | Route of Administration | Dose (mg/kg) | AUC (ng·h/mL) | Bioavailability (%) |

|---|---|---|---|---|

| Rat | Intravenous | Data not available | Data not available | Data not available |

| Rat | Oral | Data not available | Data not available | Data not available |

| Mouse | Intravenous | Data not available | Data not available | Data not available |

Plasma Protein Binding in Animal Plasma

The extent to which this compound binds to plasma proteins, such as albumin, is a key determinant of its pharmacological effect. sci-hub.box It is generally the unbound fraction of a drug that is free to distribute into tissues and interact with its target. sci-hub.box The degree of plasma protein binding would be measured in the plasma of different animal species. nih.govrsc.org Significant differences in plasma protein binding between preclinical species and humans can complicate the extrapolation of pharmacokinetic and pharmacodynamic data. rsc.orgnih.gov

An illustrative table for plasma protein binding data is provided below.

Table 3: Illustrative Plasma Protein Binding of this compound

| Animal Species | Plasma Concentration (µM) | Unbound Fraction (fu) | Percent Bound (%) |

|---|---|---|---|

| Rat | Data not available | Data not available | Data not available |

| Mouse | Data not available | Data not- available | Data not available |

Advanced Bioanalytical Methodologies for Phyllaemblic Acid C Quantification

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Biological Matrices

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for quantifying trace levels of drugs and metabolites in biological fluids due to its high sensitivity and selectivity. nih.govrestek.com The development of an LC-MS/MS method for Phyllaemblic acid C would involve a systematic process of optimizing sample preparation, chromatographic separation, and mass spectrometric detection, followed by a full validation according to regulatory guidelines. europa.eu

Method Development: The initial phase involves developing procedures to reliably measure the analyte. europa.eu For this compound, a sesquiterpenoid glycoside, this would begin with sourcing a reference standard. nih.govnih.gov The subsequent steps would focus on:

Sample Preparation: The primary goal is to extract this compound from the biological matrix (e.g., plasma, serum, urine) while removing interfering components like proteins and phospholipids. nih.govrestek.com Common techniques include protein precipitation (PPT) with solvents like acetonitrile (B52724) or methanol (B129727), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). For complex analytes, SPE often provides the cleanest extracts, thereby minimizing matrix effects. restek.com A simple protein precipitation method, for instance, might involve adding acetonitrile to a plasma sample, followed by centrifugation to remove the precipitated proteins. dntb.gov.ua

Chromatographic Separation: A reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC) system would be used to separate this compound from endogenous matrix components and any potential metabolites. omicsonline.orgjocpr.com Optimization would involve selecting an appropriate column (e.g., C18, Phenyl) and mobile phase composition (typically a mixture of an aqueous solvent with an acidifier like formic acid and an organic solvent like acetonitrile or methanol). jocpr.comjocpr.com A gradient elution program is often necessary to achieve adequate separation and good peak shape for complex samples. omicsonline.org

Mass Spectrometric Detection: Tandem mass spectrometry, typically with an electrospray ionization (ESI) source, would be used for detection. omicsonline.org The instrument would be optimized in both positive and negative ion modes to find the most sensitive and stable signal for this compound. Quantification is achieved using Multiple Reaction Monitoring (MRM), which involves monitoring a specific precursor ion to product ion transition. dntb.gov.ua This highly selective technique ensures that only the compound of interest is measured. An appropriate internal standard (IS), ideally a stable isotope-labeled version of this compound, would be used to correct for variability during sample preparation and analysis. nih.gov

Method Validation: Once developed, the method must undergo full validation to ensure its reliability for its intended purpose. europa.eu This process assesses several key parameters as outlined by regulatory bodies like the International Council for Harmonisation (ICH). europa.eudemarcheiso17025.com

Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample. elementlabsolutions.comajpsonline.com This is tested by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of this compound and the internal standard. europa.eu

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the repeatability of the results. elementlabsolutions.comaustinpublishinggroup.com These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in at least five replicates over several days. ajpsonline.comaustinpublishinggroup.com

Calibration Curve and Sensitivity: The method's sensitivity is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (typically within 20%). ajpsonline.comaustinpublishinggroup.com The calibration curve demonstrates the relationship between analyte concentration and instrument response over a specific range. elementlabsolutions.com

Matrix Effect: This evaluates the suppressive or enhancing effect of co-eluting matrix components on the analyte's ionization. europa.eu It is assessed by comparing the response of the analyte in a post-extraction spiked matrix sample to its response in a pure solution. restek.comeuropa.eu

Stability: The stability of this compound in the biological matrix must be tested under various conditions that mimic sample handling and storage, including bench-top, freeze-thaw, and long-term storage stability. europa.euaustinpublishinggroup.com

The table below summarizes a hypothetical set of LC-MS/MS parameters that could serve as a starting point for the analysis of this compound, based on methods used for other natural products.

| Parameter | Example Condition |

| LC System | UHPLC System |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Sample Prep | Protein precipitation with acetonitrile or SPE |

This table presents hypothetical conditions and would require empirical optimization for this compound.

High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) Method Optimization for Detection and Quantification

While LC-MS/MS is the gold standard for bioanalysis, HPLC with UV detection and HPTLC are valuable for quantification in less complex matrices, such as herbal extracts, and for quality control purposes. omicsonline.orgnih.gov

HPLC Method Optimization: The development of an HPLC-UV method for this compound would focus on achieving sufficient resolution from other compounds in the sample matrix. jocpr.com

Stationary and Mobile Phase Selection: Reversed-phase columns, such as C18 or Phenyl, are commonly used for the analysis of phenolic and terpenoid compounds from Phyllanthus emblica. omicsonline.orgjocpr.comjocpr.com The mobile phase typically consists of acidified water and an organic modifier like methanol or acetonitrile. omicsonline.org Optimization involves adjusting the mobile phase composition, pH, and gradient slope to achieve the best separation. jocpr.com For example, a method for separating compounds in P. emblica used a gradient of 0.1% ortho-phosphoric acid and methanol/acetonitrile on a Phenyl column. jocpr.comjocpr.com

Detection: Detection is typically performed using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector. omicsonline.orgjocpr.com The detection wavelength would be set at the absorption maximum (λmax) of this compound to ensure maximum sensitivity.

The following table shows typical HPLC conditions used for analyzing constituents of Phyllanthus emblica, which could be adapted for this compound.

| Parameter | Example Condition |

| Instrument | HPLC with DAD/PDA Detector |

| Column | Phenyl or C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) omicsonline.orgjocpr.com |

| Mobile Phase | Gradient elution with acidified water/methanol or acetonitrile omicsonline.orgjocpr.com |

| Flow Rate | 0.8 - 1.5 mL/min jocpr.comresearchgate.net |

| Detection Wavelength | 272-278 nm (typical for phenolic compounds) omicsonline.orgjocpr.com |

| Sample Preparation | Methanolic extraction followed by filtration nih.gov |

This table provides example conditions based on related compounds and would need to be optimized specifically for this compound.

HPTLC Method Optimization: HPTLC is a powerful technique for the simultaneous analysis of multiple samples and is often used for fingerprinting herbal extracts and quantifying marker compounds. nih.govtind.iotind.io

Stationary and Mobile Phase: HPTLC analysis is performed on plates pre-coated with a stationary phase, such as silica (B1680970) gel 60F254. nih.gov The key to optimization is developing a mobile phase that provides good separation and a compact spot for the analyte. For compounds from P. emblica, solvent systems often include mixtures like toluene, ethyl acetate (B1210297), formic acid, and methanol in various ratios. nih.govasianpubs.org

Detection and Quantification: After development, the plate is dried, and the spots are visualized under UV light (e.g., 254 nm). nih.gov Quantification is performed using a densitometer (TLC scanner) that measures the reflectance or fluorescence of the spot. nih.gov The identity of the spot can be confirmed by comparing its retardation factor (Rf) and UV-Vis spectrum with that of a standard. asianpubs.org

Methodological Considerations for Specificity, Sensitivity, Linearity, Accuracy, and Precision in Complex Biological Samples

The validation of any bioanalytical method is essential to demonstrate that it is suitable for its intended purpose. demarcheiso17025.comeuropa.euresearchgate.net The parameters of specificity, sensitivity, linearity, accuracy, and precision are fundamental to ensuring the reliability of the data generated, especially from complex matrices like blood or plasma. elementlabsolutions.comajpsonline.comaustinpublishinggroup.com

Specificity: This ensures that the signal being measured comes only from the analyte of interest. elementlabsolutions.combiopharminternational.com In bioanalysis, this is challenging due to the vast number of endogenous compounds. For LC-MS/MS, specificity is achieved through a combination of chromatographic retention time and the highly selective MRM transition. unodc.org For HPLC-UV, it relies on chromatographic separation, and peak purity can be assessed using a DAD.

Sensitivity: The sensitivity of a method is determined by its LLOQ. ajpsonline.combiopharminternational.com This is the lowest concentration of the analyte that can be quantified with acceptable accuracy (typically ±20%) and precision (coefficient of variation ≤20%). austinpublishinggroup.com Achieving a low LLOQ is critical for pharmacokinetic studies where concentrations can be very low at later time points.

Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. elementlabsolutions.com A calibration curve is generated by plotting the response versus the concentration of standards, and a regression analysis is performed. A correlation coefficient (r²) close to 1.0 indicates good linearity. researchgate.net

Accuracy: This is the measure of how close the experimentally determined concentration is to the true concentration. elementlabsolutions.comaustinpublishinggroup.com It is expressed as a percentage of the nominal value and is typically required to be within ±15% (±20% at the LLOQ) for QC samples. austinpublishinggroup.com

Precision: This measures the degree of scatter or agreement between a series of measurements of the same sample. elementlabsolutions.comaustinpublishinggroup.com It is usually expressed as the coefficient of variation (CV%) and should not exceed 15% (20% at the LLOQ). Precision is assessed at two levels: intra-day (repeatability within a single run) and inter-day (reproducibility across different days). nih.govnih.gov

The table below outlines the typical acceptance criteria for these validation parameters according to bioanalytical method validation guidelines.

| Validation Parameter | Acceptance Criteria |

| Specificity | No significant interfering peaks at the retention time of the analyte and IS in blank samples. |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal should be at least 5-10 times the blank response; Accuracy within 80-120%; Precision ≤ 20% CV. ajpsonline.comaustinpublishinggroup.com |

| Accuracy (for QC samples) | Mean concentration within ±15% of the nominal value (±20% at LLOQ). austinpublishinggroup.com |

| Precision (for QC samples) | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ). austinpublishinggroup.com |

These criteria are based on general regulatory guidelines and are standard practice in bioanalytical laboratories.

Comparative Studies and Broad Therapeutic Implications

Comparative Analysis with Other Sesquiterpenoids, Norsesquiterpenoids, and Phenolic Compounds from Phyllanthus emblica

Phyllanthus emblica, commonly known as Indian gooseberry or amla, is a potent source of a wide array of bioactive molecules. Among these are sesquiterpenoids, norsesquiterpenoids, and a variety of phenolic compounds. Phyllaemblic acid C, a norsesquiterpenoid, possesses a distinct chemical structure that contributes to its biological activities. A comparative analysis with other phytochemicals from P. emblica highlights both unique and shared therapeutic properties.

The chemical architecture of these compounds is fundamental to their biological function. For instance, other related compounds isolated from P. emblica include phyllaemblic acid, phyllaemblic acid B, and phyllaemblicin G, alongside well-known phenolic constituents like gallic acid and ellagic acid. While all are derived from the same plant, their modes of action can differ substantially.

Research has identified antioxidant activity as a significant therapeutic characteristic of these compounds. A study evaluating the antioxidant potential of various fractions of P. emblica extract revealed that both the ethyl acetate (B1210297) fraction, which is rich in phenolics, and the butanol fraction, containing compounds such as this compound, demonstrate robust radical scavenging capabilities. Generally, phenolic compounds exhibit broader antioxidant effects due to the presence of multiple hydroxyl groups that are effective hydrogen donors.

In the realm of anti-inflammatory effects, both sesquiterpenoids and phenolic compounds from amla have shown considerable promise. For example, studies have underscored the capacity of gallic acid to suppress pro-inflammatory cytokines. Although specific comparative data on the anti-inflammatory action of this compound is not as extensive, its structural resemblance to other anti-inflammatory terpenoids points to a potential role in the modulation of inflammatory pathways.

The following interactive table offers a comparative overview of this compound and other key compounds from Phyllanthus emblica.

| Compound | Chemical Class | Key Biological Activities |

| This compound | Norsesquiterpenoid | Antioxidant, Potential Anti-inflammatory |

| Phyllaemblic acid | Sesquiterpenoid | Antimicrobial, Cytotoxic |

| Phyllaemblicin G | Terpenoid | Antioxidant |

| Gallic acid | Phenolic acid | Antioxidant, Anti-inflammatory, Anticancer |

| Ellagic acid | Polyphenol | Antioxidant, Anti-proliferative |

Investigation of Synergistic and Antagonistic Interactions with Other Natural Products or Pharmaceutical Compounds

Synergistic interactions, where the combined effect of multiple compounds surpasses the sum of their individual effects, are a focal point of phytotherapy research. For example, the potent antioxidant activity of P. emblica extracts is frequently ascribed to the synergistic interplay between its phenolic and terpenoid components. Phenolic compounds can regenerate the antioxidant potential of other molecules, including terpenoids like this compound, by donating electrons, thereby establishing a more powerful and sustained antioxidant defense mechanism.

A potential synergistic interaction could involve this compound and a flavonoid such as quercetin (B1663063), which is also present in amla. It is conceivable that this compound could enhance the bioavailability of quercetin by inhibiting specific metabolic enzymes, thus extending its circulation time and therapeutic efficacy.

Conceptual Frameworks for Multi-Target Pharmacological Actions and Polypharmacology

The "one drug, one target" paradigm has long dominated modern drug discovery. However, for multifactorial diseases such as cancer and neurodegenerative disorders, which involve intricate and multiple pathological pathways, multi-target therapeutic strategies are increasingly being acknowledged as a more effective approach. Natural products, including those from Phyllanthus emblica, are often inherently multi-targeted, capable of interacting with a multitude of proteins and signaling pathways.

Within the context of a whole plant extract, this compound likely contributes to a polypharmacological profile, acting on multiple targets concurrently to elicit a therapeutic response. This multi-target approach can be advantageous, potentially leading to enhanced efficacy and a lower probability of developing drug resistance.

A conceptual framework for the multi-target action of P. emblica constituents, including this compound, can be visualized as a complex interaction network. At the center of this network are the primary pathological drivers of a disease. The various phytochemicals from the plant act both individually and synergistically to modulate different nodes within this network.

For instance, in the context of oncology, this compound might display weak to moderate cytotoxic effects against a particular cancer cell line. Concurrently, other compounds within the extract, such as gallic acid and ellagic acid, could inhibit angiogenesis and trigger apoptosis through distinct mechanisms. The cumulative effect is a multi-faceted assault on the cancer cells, thereby impeding their survival and proliferation.

The interactive table below presents a conceptual framework for the potential multi-target actions of key compounds from Phyllanthus emblica.

| Compound | Potential Molecular Target 1 | Potential Molecular Target 2 | Potential Molecular Target 3 |

| This compound | NF-κB (inflammation) | Keap1-Nrf2 (antioxidant response) | Caspase-3 (apoptosis) |

| Gallic acid | Cyclooxygenase-2 (COX-2) | Matrix metalloproteinases (MMPs) | Bcl-2 family proteins |

| Ellagic acid | Vascular endothelial growth factor (VEGF) | Topoisomerase II | p53 |

This polypharmacological strategy is a defining characteristic of many traditional herbal medicines and is garnering increasing interest in contemporary drug discovery for the development of more effective and safer treatments for complex diseases.

Emerging Research Areas and Future Perspectives

The Confluence of Computation and Chemistry: Predictive Pharmacology and Lead Optimization

The integration of computational chemistry and in silico modeling is poised to revolutionize the study of Phyllaemblic acid C, offering powerful tools for predictive pharmacology and lead optimization. universiteitleiden.nlarxiv.org These computational approaches allow researchers to simulate and predict the interactions of this compound with biological targets at a molecular level, thereby accelerating the drug discovery process. researchgate.netchemrxiv.org

In silico docking studies are a cornerstone of this approach, enabling the prediction of binding affinities and modes of interaction between this compound and various enzymes or receptors. sci-hub.sescispace.com For instance, molecular docking has been employed to investigate the potential of phytochemicals from Phyllanthus emblica, including related compounds, against therapeutic targets for type 2 diabetes. sci-hub.se Such studies can help to identify the most promising protein targets for this compound and guide the design of derivatives with enhanced potency and selectivity.

Furthermore, the development of structure-activity relationships (SARs) through computational analysis is crucial for lead optimization. researchgate.net By systematically modifying the structure of this compound in silico and evaluating the predicted impact on its biological activity, researchers can identify key structural motifs responsible for its therapeutic effects. This knowledge is invaluable for designing new analogs with improved pharmacological profiles. Predictive models for absorption, distribution, metabolism, excretion, and toxicity (ADMET) are also being developed to assess the drug-like properties of this compound and its derivatives at an early stage, minimizing late-stage failures in drug development. fortunejournals.com

The application of quantum chemical calculations, such as those used to determine the absolute configuration of related natural products, can provide deeper insights into the electronic properties of this compound, further refining predictive models of its bioactivity. researcher.lifersc.org

Charting New Territories: Exploration of Novel Biological Pathways and Unidentified Therapeutic Targets

While initial research has highlighted the anti-inflammatory and antioxidant properties of compounds from Phyllanthus emblica, the full spectrum of this compound's biological activities remains largely unexplored. ontosight.aisciencescholar.ussciencescholar.us Current research is actively seeking to identify novel biological pathways and previously unknown therapeutic targets for this compound.

The known anti-inflammatory effects of extracts containing compounds like this compound suggest that it may modulate key signaling pathways involved in inflammation, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govmdpi.com Further investigation is needed to pinpoint the specific molecular targets within these pathways that are directly affected by this compound.

Beyond inflammation, there is potential for this compound to interact with a range of other cellular processes. Its antioxidant activity suggests a role in mitigating oxidative stress-related diseases. nih.govmdpi.com The exploration of its effects on metabolic pathways, such as those involved in diabetes and hyperlipidemia, is another promising area, given the traditional uses of Phyllanthus emblica. sci-hub.sefrontiersin.org

The search for novel targets also extends to the realm of infectious diseases. Some norsesquiterpenoids from Phyllanthus emblica have demonstrated antiviral activity, indicating that this compound could be a candidate for antiviral drug discovery. researchgate.net The unique structural features of this compound may allow it to interact with viral proteins or host factors essential for viral replication.

Green and Growing: Advancements in Sustainable Extraction and Production Technologies

The increasing demand for natural products in medicine and other industries necessitates the development of sustainable and environmentally friendly methods for their extraction and production. hilarispublisher.comchemmethod.com For this compound, this means moving beyond traditional solvent-based extraction methods towards greener alternatives.

Advanced extraction techniques such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE) are being explored to improve the efficiency and sustainability of obtaining this compound from Phyllanthus emblica roots. chemmethod.commdpi.comresearchgate.net These methods often require less solvent and energy, and can result in higher yields of the desired compound. For example, response surface methodology has been used to optimize the extraction parameters for polyphenols from Phyllanthus emblica bark, a technique that could be adapted for this compound. researchgate.net

Beyond extraction from its natural source, biotechnological production methods offer a promising long-term solution. This could involve the use of microbial fermentation or plant cell cultures to produce this compound in a controlled environment. numberanalytics.com While still in the early stages of research for this specific compound, the principles of green chemistry, such as the use of renewable feedstocks and biocatalysts, are guiding the development of these innovative production strategies. numberanalytics.comgarph.co.uk The total synthesis of this compound, while challenging due to its complex structure, is also an active area of research that could eventually lead to a sustainable and scalable production route. bham.ac.ukbham.ac.uk

Bridging the Gap: Challenges and Future Directions in Pre-clinical Translation and Discovery Research

Despite the promising potential of this compound, several challenges must be addressed to facilitate its translation from a laboratory curiosity to a clinically viable therapeutic agent. The journey from pre-clinical discovery to a marketable drug is fraught with obstacles, and this compound is no exception.

One of the primary challenges is the need for robust and reproducible pre-clinical studies to validate its therapeutic efficacy and safety. This requires the development of standardized and well-characterized extracts or, ideally, the use of pure, synthetically produced this compound to ensure consistency across studies. The complex chemical nature of natural product extracts can often lead to variability in biological activity.

Furthermore, a deeper understanding of the pharmacokinetic and pharmacodynamic properties of this compound is essential. Research must focus on how the compound is absorbed, distributed, metabolized, and excreted in the body, as well as its mechanism of action at the molecular level. botanyjournals.com This knowledge is critical for determining appropriate dosing regimens and predicting potential drug-drug interactions.

Future research should also focus on overcoming the challenges associated with its chemical synthesis. bham.ac.ukbham.ac.uk A scalable and cost-effective synthetic route would not only provide a reliable source of the compound for research but also be a prerequisite for large-scale production.

Q & A

Q. How is Phyllaemblic acid C structurally characterized, and what analytical techniques are critical for its identification?

this compound is characterized using a combination of spectroscopic and chromatographic methods. Key techniques include:

- Nuclear Magnetic Resonance (NMR) : 1D (e.g., , ) and 2D NMR (e.g., COSY, HSQC, HMBC) to assign stereochemistry and connectivity .

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula and fragmentation patterns .

- Infrared (IR) Spectroscopy : For functional group identification (e.g., hydroxyl, carboxylic acid) .

- Optical Rotation and Circular Dichroism (CD) : To determine absolute configuration . These methods are essential for distinguishing this compound from structurally similar derivatives.

Q. What natural sources and extraction protocols yield this compound?

this compound is isolated from Phyllanthus emblica roots using sequential solvent extraction (e.g., methanol or ethanol), followed by chromatographic purification (e.g., silica gel, preparative HPLC). The compound is typically identified in fractions showing cytotoxic activity, with purity validated via HPLC-UV and TLC .

Q. What in vitro models are used to assess the bioactivity of this compound?

Common models include:

- Human cancer cell lines (e.g., CAL27 oral squamous carcinoma, MDAMB231 breast cancer) for cytotoxicity assays.

- MTT or SRB assays to quantify cell viability, with IC values calculated using dose-response curves .

- Comparative studies with non-glycosylated analogs to evaluate structure-activity relationships .

Advanced Research Questions

Q. How does glycosylation influence the cytotoxic activity of Phyllaemblic acid derivatives?

Glycosylation significantly impacts bioactivity:

- Monoglycosides (e.g., Phyllaemblic acid β-D-glucopyranosyl ester) show minimal cytotoxicity (cell viability >70%) .

- Diglycosides (e.g., compound 1 in ) exhibit potent activity (IC = 3.21–4.75 mM) due to enhanced cellular uptake or target binding . Methodological insights:

- Synthesize analogs with varying sugar units and test in parallel using standardized cytotoxicity assays.

- Use molecular docking to predict interactions with cellular targets (e.g., kinases, apoptosis regulators).

Q. What experimental approaches are recommended for resolving contradictions in reported bioactivities of this compound?

Contradictions may arise from:

- Heterogeneity in experimental conditions (e.g., cell line variability, assay protocols).

- Differences in compound purity or stereochemical integrity . Solutions include:

- Systematic reviews to aggregate data and assess bias (Cochrane guidelines) .

- Meta-analysis using I and H statistics to quantify heterogeneity and determine pooled effect sizes .

- Replication studies with strict adherence to published protocols (e.g., NMR validation, cell culture conditions) .

Q. How to design a study to replicate the cytotoxic effects of this compound?

Key steps:

- Compound validation : Confirm purity (>95% via HPLC) and structure (NMR, HRMS) .

- Cell culture standardization : Use authenticated cell lines and uniform media/serum conditions.

- Dose-response experiments : Include positive controls (e.g., doxorubicin) and multiple replicates to ensure statistical power.

- Data reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental transparency .

Q. What are the challenges in synthesizing this compound analogs, and how can they be addressed?

Challenges include:

- Stereochemical control during glycosidic bond formation.

- Purification of polar, thermally labile compounds. Methodological strategies:

- Enzymatic glycosylation for regioselectivity.

- Flash chromatography or preparative HPLC with polar stationary phases .

- Stability studies under varying pH/temperature to optimize storage conditions.

Q. How to address heterogeneity in pharmacokinetic studies of this compound?

Heterogeneity may stem from:

- Interspecies variability in metabolism (e.g., murine vs. human liver microsomes).

- Bioanalytical method differences (e.g., LC-MS vs. ELISA). Mitigation approaches:

- Random-effects meta-analysis to account for between-study variance .

- Population pharmacokinetic modeling to identify covariates (e.g., age, genetic factors).

- Harmonized protocols for sample collection and analysis (ISO guidelines) .

Methodological Best Practices

- Literature reviews : Use Google Scholar to prioritize high-impact studies (sorted by citation count) .

- Data requests : Follow institutional guidelines for material transfer agreements (Example: Cambridge English protocols) .

- Ethical compliance : Obtain approvals for biological sample use and cite original methodologies to avoid plagiarism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.